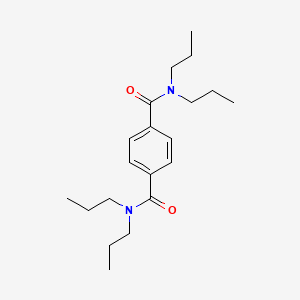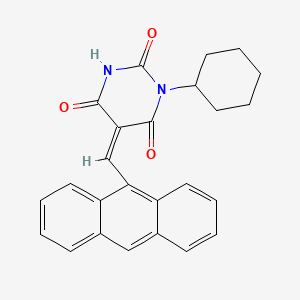
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent agonist of metabotropic glutamate receptors, which are involved in various physiological and pathological processes in the brain.
Mécanisme D'action
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione binds to the extracellular domain of mGluRs and induces conformational changes that activate intracellular signaling pathways. This activation leads to the modulation of various downstream effectors, including ion channels, second messengers, and transcription factors. The exact mechanism of action of 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione on mGluRs is still under investigation, but it is believed to involve the regulation of receptor conformation and the interaction with other proteins in the signaling pathway.
Biochemical and Physiological Effects
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to modulate various physiological and biochemical processes in the brain, including synaptic plasticity, neurotransmission, and gene expression. 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione can enhance long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are believed to underlie learning and memory. 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione can also modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. Additionally, 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione can regulate the expression of various genes involved in neuronal development and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency and selectivity for mGluRs. 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione can activate these receptors at low concentrations, making it a valuable tool for studying the function and regulation of mGluRs. Additionally, 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has a long half-life, allowing for sustained activation of mGluRs. However, 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its potential for off-target effects and the need for careful control of experimental conditions to avoid non-specific effects.
Orientations Futures
There are several future directions for research on 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its applications in scientific research. One area of interest is the development of more selective and potent agonists of mGluRs, which could provide more precise tools for studying these receptors. Additionally, there is growing interest in the role of mGluRs in neurodegenerative diseases, and 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione could be a valuable tool for studying the potential therapeutic effects of modulating these receptors. Finally, there is also interest in the development of 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based therapies for various neurological disorders, including epilepsy and Parkinson's disease.
Applications De Recherche Scientifique
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research to study the function and regulation of metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning and memory, and neurodegenerative diseases. 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a potent agonist of mGluRs and can activate these receptors in a dose-dependent manner. This property has made 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione a valuable tool for studying the role of mGluRs in various cellular and molecular processes.
Propriétés
IUPAC Name |
(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23-22(24(29)27(25(30)26-23)18-10-2-1-3-11-18)15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h4-9,12-15,18H,1-3,10-11H2,(H,26,28,30)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLUNGQGHDIHID-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



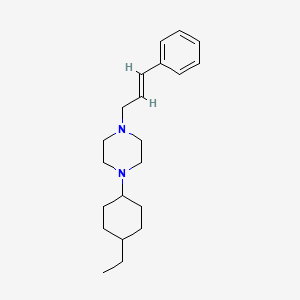
![1-[4-(benzyloxy)-3-methoxyphenyl]-N-methyl-N-(1-naphthylmethyl)methanamine](/img/structure/B3742289.png)
![methyl 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B3742294.png)

![2-nitro-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742311.png)
![6,8-dichloro-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3742314.png)
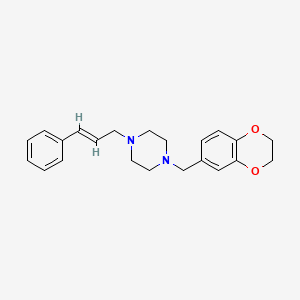
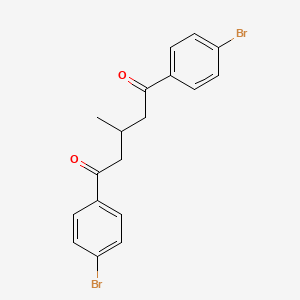
![N-cyclohexyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742331.png)
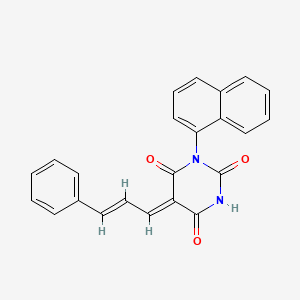
methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742358.png)
![N-(1-{[(3-bromophenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3742360.png)

